molecular formula C12H11NO3 B14327002 Methyl 3-methoxyquinoline-2-carboxylate CAS No. 110429-26-0

Methyl 3-methoxyquinoline-2-carboxylate

Cat. No.: B14327002
CAS No.: 110429-26-0
M. Wt: 217.22 g/mol
InChI Key: ZDIVCPODDCJMDM-UHFFFAOYSA-N
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Description

Methyl 3-methoxyquinoline-2-carboxylate is a quinoline derivative featuring a methoxy group at position 3 and a methyl ester at position 2. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents.

Properties

CAS No.

110429-26-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-7-8-5-3-4-6-9(8)13-11(10)12(14)16-2/h3-7H,1-2H3

InChI Key

ZDIVCPODDCJMDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxyquinoline-2-carboxylate typically involves the reaction of 3-methoxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:

    Starting Material: 3-methoxyquinoline-2-carboxylic acid.

    Reagent: Methanol.

    Catalyst: Sulfuric acid or another suitable acid catalyst.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: 3-methoxyquinoline-2-carbinol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-methoxyquinoline-2-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxyquinoline-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Position and Reactivity

Methyl 4-Methoxy-2-(Methylthio)quinoline-3-Carboxylate (Compound 4)
  • Structure : 4-OCH₃, 2-SCH₃, 3-COOCH₃.
  • Synthesis: Produced via alkylation of 4-hydroxy-2-(methylthio)quinoline-3-carboxylate using CH₃I and NaH, yielding 80% under optimized conditions .
  • Properties :
    • Melting point: 100–101°C.
    • ¹H-NMR: OCH₃ (δ 4.03 ppm), COOCH₃ (δ 3.94 ppm).
  • Key Difference : The 4-methoxy and 3-carboxylate groups contrast with the target compound’s 3-methoxy and 2-carboxylate, leading to distinct electronic environments.
Methyl 1-Methyl-2-(Methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 5)
  • Structure : 1-NCH₃, 2-SCH₃, 4-oxo.
  • Synthesis: Minor product (20% yield) from the same reaction as Compound 4, favored under shorter heating times .
  • Properties :
    • Melting point: 169–171°C.
    • ¹H-NMR: NCH₃ (δ 4.11 ppm), COOCH₃ (δ 3.79 ppm).
  • Key Difference : N-methylation and a 4-oxo group introduce hydrogen-bonding capabilities absent in the target compound.

Heterocyclic Modifications

Methyl 3-(Quinolin-2-yl)indolizine-1-Carboxylate
  • Structure: Indolizine fused with quinoline.
  • Synthesis : Cycloaddition of pyridinium ylide with methyl propiolate .
Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
  • Structure: Pyrrolo-quinoline with a tetrahydrofuran-like ring.
  • Properties :
    • IR: ν(CO) = 1731 cm⁻¹, ν(NCO) = 1701 cm⁻¹ .
    • Crystal packing: Stabilized by C–H⋯π and C–H⋯O interactions .
  • Key Difference : The saturated pyrrolo ring reduces aromaticity, impacting solubility and reactivity.

Electronic Effects of Substituents

Ethyl 3-Methylquinoxaline-2-Carboxylate
  • Structure: Quinoxaline core (two adjacent N atoms) vs. quinoline.
  • Key Difference: Quinoxaline’s electron-deficient nature contrasts with quinoline, altering electrophilic substitution patterns.
Methyl 4-Chloro-6-Methyl-2-(Trifluoromethyl)quinoline-3-Carboxylate
  • Structure : Electron-withdrawing groups (Cl, CF₃) at positions 4 and 2.
  • Molecular Weight : 303.66 g/mol .

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